molecular formula C11H7NO B588735 6-Hydroxynaphthalene-1-carbonitrile CAS No. 130200-57-6

6-Hydroxynaphthalene-1-carbonitrile

Cat. No.: B588735
CAS No.: 130200-57-6
M. Wt: 169.183
InChI Key: BSQTUYCOTSTNLF-UHFFFAOYSA-N
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Description

6-Hydroxynaphthalene-1-carbonitrile is a chemical compound that belongs to the class of naphthalene derivativesThis compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

6-Hydroxynaphthalene-1-carbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 1-cyano-6-methoxy-3,4-dihydronaphthalene with appropriate reagents . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Hydroxynaphthalene-1-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding quinones or reduction to form naphthols . Substitution reactions can lead to the formation of various derivatives depending on the reagents and conditions used.

Scientific Research Applications

6-Hydroxynaphthalene-1-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties and its ability to interact with biological molecules. In the industrial sector, it is used in the production of dyes and pigments due to its chromophoric properties .

Comparison with Similar Compounds

6-Hydroxynaphthalene-1-carbonitrile can be compared with other similar compounds such as 8-halonaphthalene-1-carbonitriles and naphthalene-1,8-dicarbonitrile . These compounds share similar structural features but differ in their chemical properties and reactivity. For example, 8-halonaphthalene-1-carbonitriles have halogen atoms that can participate in unique intermolecular interactions, while naphthalene-1,8-dicarbonitrile has two nitrile groups that can influence its reactivity and applications.

Properties

IUPAC Name

6-hydroxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQTUYCOTSTNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695402
Record name 6-Hydroxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130200-57-6
Record name 6-Hydroxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxynaphthalene-1-carbonitrile
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